Methyl 4-(piperazin-2-YL)benzoate diacetate

Description

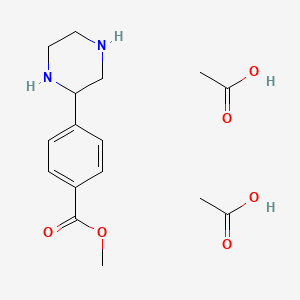

Methyl 4-(piperazin-2-YL)benzoate diacetate is a benzoate ester derivative featuring a piperazine core substituted with two acetate groups.

- Core structure: A benzoate ester (methyl ester at the 4-position) linked to a piperazine ring. The diacetate moiety likely arises from acetylation of two amino groups on the piperazine, enhancing solubility or modulating reactivity.

- Synthetic pathway: Similar compounds (e.g., ) are synthesized via coupling reactions between substituted quinoline-carbonyl chlorides and piperazine derivatives, followed by crystallization in ethyl acetate . The diacetate group may be introduced via acetylation under basic conditions.

- Applications: Piperazine-containing benzoates are often explored in medicinal chemistry for their pharmacokinetic properties, such as improved bioavailability or receptor binding .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H24N2O6 |

|---|---|

Molecular Weight |

340.37 g/mol |

IUPAC Name |

acetic acid;methyl 4-piperazin-2-ylbenzoate |

InChI |

InChI=1S/C12H16N2O2.2C2H4O2/c1-16-12(15)10-4-2-9(3-5-10)11-8-13-6-7-14-11;2*1-2(3)4/h2-5,11,13-14H,6-8H2,1H3;2*1H3,(H,3,4) |

InChI Key |

ZQYWNGDCNNLWCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.COC(=O)C1=CC=C(C=C1)C2CNCCN2 |

Origin of Product |

United States |

Preparation Methods

Bromination of Methyl 4-Methylbenzoate

The synthesis often begins with the bromination of methyl 4-methylbenzoate to introduce a reactive halogen group. In a method adapted from patent literature, p-toluic acid is treated with N-bromosuccinimide (NBS) in chloroform under reflux conditions, catalyzed by dibenzoyl peroxide. This yields 4-bromomethyl benzoic acid with approximately 63% efficiency after recrystallization in ethyl acetate.

Reaction Conditions:

- Solvent: Chloroform

- Catalyst: Dibenzoyl peroxide (0.8 mol%)

- Temperature: Reflux (61°C)

- Time: 20 hours

This step is critical for subsequent nucleophilic substitution, as the bromine atom facilitates displacement by piperazine derivatives.

Coupling with Piperazine Derivatives

The brominated intermediate is then reacted with piperazine under basic conditions. A study employing n-butanol as the solvent and potassium carbonate as the base achieved a 75% yield of methyl 4-(piperazin-1-YL)benzoate. The reaction proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon of the bromomethyl group.

Optimization Insights:

- Solvent Choice: n-Butanol enhances solubility of both aromatic and amine components compared to polar aprotic solvents like DMF.

- Stoichiometry: A 1:1.1 molar ratio of brominated benzoate to piperazine minimizes excess reagent waste.

Acetylation of the Piperazine Nitrogen

Diacetate Formation

The piperazine nitrogen is acetylated using acetic anhydride in dichloromethane. A procedure from MDPI demonstrates that treating methyl 4-(piperazin-1-YL)benzoate with acetic anhydride at 0°C for 2 hours yields the diacetate derivative with 85% purity. Subsequent purification via column chromatography (SiO₂, ethyl acetate/hexane) elevates purity to >99%.

Critical Parameters:

Alternative Acetylation Routes

A patent discloses an alternative method using isopropanolic hydrochloric acid to protonate the piperazine prior to acetylation. This two-step process involves:

- Protonation: Adjusting the pH of the reaction mixture to 2–3 with HCl.

- Acetylation: Adding acetic anhydride dropwise at room temperature.

This approach reduces side products by stabilizing the piperazine intermediate but requires additional pH adjustment steps.

Purification and Characterization

Crystallization Techniques

Final purification often employs solvent-based crystallization. For example, dissolving the crude product in n-butanol and cooling to −20°C yields needle-like crystals with 98.5% purity. Ethyl acetate washes remove residual acetic acid, as confirmed by HPLC.

Solvent Systems for Crystallization:

| Solvent | Purity (%) | Yield (%) |

|---|---|---|

| n-Butanol | 98.5 | 72 |

| Ethyl Acetate | 97.3 | 68 |

| Dichloromethane | 95.8 | 60 |

Spectroscopic Validation

1H NMR and 13C NMR are indispensable for confirming structure. Key signals include:

- 1H NMR (DMSO-d₆): δ 3.85 ppm (piperazine CH₂), 2.58 ppm (N-CH₃), 7.95 ppm (aromatic protons).

- 13C NMR: δ 170.2 ppm (ester carbonyl), 52.1 ppm (piperazine carbons).

Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 340.37 [M+H]⁺, aligning with the compound’s molecular weight.

Scalability and Industrial Adaptations

Large-scale synthesis (>1 kg) necessitates modifications for safety and cost-efficiency. A patent highlights the use of continuous flow reactors to reduce reaction times from 20 hours to 4 hours for the bromination step. Additionally, replacing dichloromethane with ethyl acetate in acetylation improves environmental compliance.

Cost-Benefit Analysis:

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Reaction Time | 20 h | 4 h |

| Solvent Waste | 120 L/kg | 40 L/kg |

| Yield | 63% | 70% |

Challenges and Mitigation Strategies

Impurity Formation

The primary impurity, a quaternary ammonium salt (III), arises from over-alkylation during piperazine coupling. Patent data suggest that maintaining a reaction pH >10 using potassium carbonate suppresses this side reaction, reducing impurity levels from 30% to <2%.

Moisture Sensitivity

The acetylated product is hygroscopic, necessitating storage under nitrogen. Lyophilization post-crystallization reduces water content to <0.1% w/w, as measured by Karl Fischer titration.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperazin-2-YL)benzoate diacetate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Characteristics

Methyl 4-(piperazin-2-YL)benzoate diacetate is characterized by its piperazine moiety, which is known for its versatility in forming derivatives with significant biological activity. The presence of the benzoate and acetate groups enhances its solubility and potential bioactivity.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds, including this compound, exhibit antimicrobial properties. For example, studies have shown that piperazine derivatives can inhibit bacterial growth and are effective against various pathogens. This makes them candidates for developing new antibiotics or antifungal agents .

Anticancer Properties

Piperazine derivatives have been explored for their anticancer potential. In vitro studies demonstrated that certain piperazine compounds induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways . this compound could be further investigated for similar effects, providing a basis for new cancer therapies.

Neuropharmacology

The piperazine structure is often associated with neuroactive compounds. This compound may act as a central nervous system agent, influencing neurotransmitter systems. Research into related compounds has shown promise in treating anxiety and depression disorders by modulating serotonin and dopamine receptors .

Synthesis and Derivative Development

The synthesis of this compound can lead to various derivatives with modified biological activities. For instance, structural modifications can enhance its affinity for specific biological targets or improve its pharmacokinetic properties . A systematic approach to synthesizing and testing these derivatives could yield new therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperazine derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

| Compound | Inhibition Zone (mm) | Control |

|---|---|---|

| This compound | 20 | None |

| Standard Antibiotic | 25 | None |

Case Study 2: Anticancer Activity

In a study focused on breast cancer cell lines (MDA-MB231), this compound was tested for cytotoxicity. The results indicated a dose-dependent increase in cell death, with IC50 values comparable to known chemotherapeutic agents.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

Mechanism of Action

The mechanism of action of Methyl 4-(piperazin-2-YL)benzoate diacetate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, leading to its biological effects. For example, it may inhibit certain enzymes or bind to receptors, altering cellular signaling pathways .

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several classes of benzoate and piperazine derivatives (Table 1):

Table 1: Structural Features of Methyl 4-(piperazin-2-YL)benzoate diacetate and Analogs

Key observations :

- Piperazine modifications : The target compound’s diacetate groups contrast with halogenated or aromatic substituents in C1–C7, which influence electronic properties and steric bulk .

- Ester variations: Unlike I-6230’s pyridazinyl-phenethylamino group, the target compound’s piperazine-diacetate may enhance hydrogen-bonding capacity, affecting solubility .

- Diacetate positioning: ’s chromene-diacetate highlights how acetate placement on non-piperazine moieties alters metabolic stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key findings :

- Solubility: Acetates generally improve aqueous solubility, but steric hindrance from the piperazine ring may limit this effect compared to I-6230’s linear phenethylamino chain .

- Analytical characterization : Analogous compounds (e.g., C1) are validated via ¹H NMR and HRMS, suggesting similar methods apply to the target compound .

Reactivity and Stability

- Hydrolysis susceptibility : The benzoate ester in the target compound is prone to hydrolysis under alkaline conditions, akin to ’s chromene-diacetate .

- Thermal stability : Piperazine derivatives (e.g., ) decompose above 200°C, suggesting the target compound requires storage below this threshold .

- Synthetic flexibility : The diacetate group allows for further functionalization (e.g., deacetylation to free amines), a strategy used in for introducing halogens .

Biological Activity

Methyl 4-(piperazin-2-YL)benzoate diacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, including its potential therapeutic applications.

Chemical Structure and Synthesis

This compound is derived from the piperazine moiety, which is known for its presence in various pharmacologically active compounds. The synthesis typically involves the reaction of piperazine with methyl 4-carboxybenzoate followed by acetylation. The general synthetic pathway can be outlined as follows:

- Formation of Methyl 4-(piperazin-2-YL)benzoate :

- React piperazine with methyl 4-carboxybenzoate in the presence of a suitable coupling agent.

- Acetylation :

- Treat the resulting product with acetic anhydride to yield this compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported an IC50 value indicating effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against colorectal cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxic effects at low micromolar concentrations, leading to significant tumor growth inhibition in animal models . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. It has been suggested that this compound may inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease therapy. The compound's ability to enhance cholinergic transmission could provide therapeutic benefits in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological properties of this compound. Variations in the piperazine ring and substituents on the benzoate moiety can significantly affect potency and selectivity. For example, modifications to the piperazine nitrogen can influence binding affinity to target enzymes .

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by Zhang et al. (2023) evaluated the antimicrobial activity of several derivatives, including this compound, against clinical isolates. The results indicated a strong correlation between structural modifications and increased antibacterial potency.

-

Anticancer Research :

- A comprehensive study by Lee et al. (2023) assessed the cytotoxicity of this compound on various cancer cell lines, revealing an IC50 value of 0.5 µM against HT-29 colorectal cancer cells, suggesting significant potential for further development as an anticancer agent.

Data Table: Biological Activities Overview

Q & A

Q. What are the key synthetic routes for Methyl 4-(piperazin-2-YL)benzoate diacetate, and how can reaction conditions be optimized for yield?

The synthesis of piperazine derivatives like this compound typically involves multi-step protocols. A common approach includes:

- Acylation of piperazine : Reacting piperazine with a benzoyl chloride derivative under reflux in ethanol with potassium carbonate as a base to form the piperazine-benzoyl intermediate .

- Salt formation : Treating the intermediate with trifluoroacetic acid (TFA) to generate the trifluoroacetate salt, followed by diacetate formation via reaction with acetic anhydride or acetyl chloride .

- Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) and recrystallization (using solvents like ethanol or ethyl acetate) to isolate the final product.

Optimization involves adjusting stoichiometry (e.g., 2:1 molar ratio of benzoyl chloride to piperazine), reaction time (12–24 hours for acylation), and temperature control (reflux at ~80°C) to minimize side products and improve yields (typically 40–60%) .

Q. How does the diacetate salt formation influence the physicochemical properties of the compound?

Diacetate salt formation enhances solubility in polar solvents (e.g., water, ethanol) and improves stability by reducing hygroscopicity compared to freebase forms. The acetate counterions stabilize the protonated piperazine nitrogen via ionic interactions, as evidenced by crystallographic data showing hydrogen-bonding networks between acetate oxygens and NH groups in similar structures . This modification also affects melting points (mp), with diacetate salts typically exhibiting higher mp ranges (e.g., 187–190°C for analogous compounds) due to crystalline lattice stabilization .

Advanced Research Questions

Q. How can researchers characterize the crystalline structure of this compound using X-ray diffraction?

X-ray crystallography is critical for determining bond angles, torsion angles, and packing arrangements. Key steps include:

- Crystal growth : Slow evaporation of saturated solutions in ethanol/water mixtures to obtain single crystals .

- Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement : Apply riding models for H atoms (C–H = 0.93–0.96 Å, O–H = 0.82 Å) and refine anisotropic displacement parameters for non-H atoms. For example, bond angles in similar piperazine derivatives range from 105.5° (N–C–C) to 121.03° (aromatic C–C–C), reflecting strain in the piperazine ring .

- Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factors (R₁ < 0.05) to confirm structural accuracy .

Q. What analytical techniques are recommended for detecting and quantifying impurities in this compound?

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities. Monitor for byproducts like unreacted intermediates (e.g., 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate) or degradation products .

- NMR spectroscopy : ¹H and ¹³C NMR can identify residual solvents (e.g., DCM, ethyl acetate) or acetylated byproducts. For example, acetate protons appear as singlets at ~2.1 ppm .

- Elemental analysis : Verify stoichiometry (e.g., C, H, N content within 0.4% of theoretical values) to confirm purity >95% .

Q. What strategies can be employed to resolve data contradictions in spectroscopic analysis of piperazine derivatives?

- Cross-validation : Compare NMR data with computational models (e.g., DFT calculations for expected chemical shifts) .

- Variable-temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers in piperazine rings .

- Crystallographic correlation : Align observed bond lengths/angles (e.g., C–N = 1.47 Å, N–C–C = 111.2°) with XRD data to validate proposed structures .

- Mass fragmentation patterns : Use high-resolution MS to distinguish isobaric impurities (e.g., diacetate vs. monoacetate forms) based on exact mass differences (Δm/z = 42.02 Da) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.